MK-0668

Catalog No.
S535591
CAS No.
865110-07-2
M.F
C31H30Cl2N6O6S
M. Wt
685.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0668

CAS Number

865110-07-2

Product Name

MK-0668

IUPAC Name

(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid

Molecular Formula

C31H30Cl2N6O6S

Molecular Weight

685.6 g/mol

InChI

InChI=1S/C31H30Cl2N6O6S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43)/t22-,26+,27+/m1/s1

InChI Key

USYYNLPEWBGIMJ-ICTDUYRTSA-N

SMILES

C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

MK 0668, MK-0668, MK0668, N-(N-((3-cyanophenyl)sulfonyl)-4-cyclobutylaminoprolyl)-4-((3',5'-dichloroisonicotinoyl)amino)phenylalanine

Canonical SMILES

C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Isomeric SMILES

C1CC(C1)N[C@@H]2C[C@H](N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Description

The exact mass of the compound MK-0668 is 684.13246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0668 is a synthetic compound with the molecular formula C31H30Cl2N6O6S and a molecular weight of approximately 685.58 g/mol. It is classified as an amino acid-based antagonist specifically targeting the very late antigen-4 (VLA-4) integrin, which plays a significant role in cell adhesion and migration processes. The compound has been noted for its potent inhibitory effects on unactivated VLA-4, exhibiting an inhibitory concentration (IC50) of 0.13 nM in human whole blood, indicating its high efficacy in blocking this integrin's activity .

The primary biological activity of MK-0668 is its role as an antagonist of VLA-4, which is implicated in several inflammatory and autoimmune diseases. By inhibiting this integrin, MK-0668 may reduce leukocyte adhesion and migration to sites of inflammation, thus providing therapeutic potential in conditions such as multiple sclerosis and other inflammatory disorders. Its high potency makes it a candidate for further development in clinical applications targeting immune responses .

The synthesis of MK-0668 involves multiple steps typical of complex organic synthesis. While specific synthetic routes are proprietary or not fully disclosed, the general approach includes:

  • Starting Materials: Utilizing amino acids and other organic reagents.
  • Reactions: Employing coupling reactions to form the core structure followed by functional group modifications (e.g., sulfonylation).
  • Purification: Techniques such as chromatography to isolate the final product from by-products.

Detailed methods may vary depending on the specific synthetic protocol adopted by researchers or pharmaceutical companies .

MK-0668 has potential applications primarily in the field of immunology and inflammation management. Its ability to inhibit VLA-4 suggests its use in:

  • Autoimmune Diseases: Treatment of conditions like multiple sclerosis.
  • Transplantation: Prevention of organ rejection by modulating immune responses.
  • Cancer Therapy: Potential role in reducing tumor metastasis by inhibiting cell migration.

Further research is required to fully establish its therapeutic efficacy and safety profiles .

Interaction studies involving MK-0668 focus on its binding affinity to VLA-4 and related integrins. Research indicates that MK-0668 effectively competes with natural ligands for VLA-4 binding sites, thereby blocking downstream signaling pathways associated with inflammation and immune response activation. These studies are crucial for understanding how MK-0668 can be effectively utilized in clinical settings and what other biological pathways might be influenced by its activity .

MK-0668 shares structural similarities with several other compounds that target integrins or have anti-inflammatory properties. Here are some notable comparisons:

Compound NameStructureTargetUnique Features
NatalizumabMonoclonal antibodyVLA-4Humanized antibody used for multiple sclerosis treatment; higher molecular weight and complexity compared to MK-0668.
TofacitinibSmall moleculeJanus kinaseOral administration; different mechanism focusing on intracellular signaling rather than direct integrin inhibition.
VedolizumabMonoclonal antibodyα4β7 integrinSpecific to gut inflammation; different target compared to MK-0668 but similar therapeutic area.

MK-0668's uniqueness lies in its small molecule structure that allows for oral bioavailability and potentially fewer side effects compared to larger biologics like monoclonal antibodies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

684.1324593 g/mol

Monoisotopic Mass

684.1324593 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S441P37178

Wikipedia

Mk-0668

Dates

Modify: 2024-02-18
1: Lin LS, Lanza T, Jewell JP, Liu P, Jones C, Kieczykowski GR, Treonze K, Si Q, Manior S, Koo G, Tong X, Wang J, Schuelke A, Pivnichny J, Wang R, Raab C, Vincent S, Davies P, Maccoss M, Mumford RA, Hagmann WK. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichlor oisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. J Med Chem. 2009 Jun 11;52(11):3449-52. doi: 10.1021/jm900257b. PubMed PMID: 19441819.

Explore Compound Types